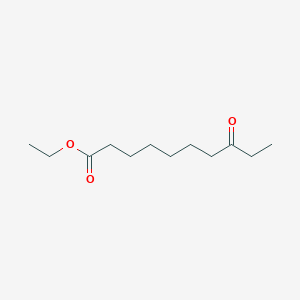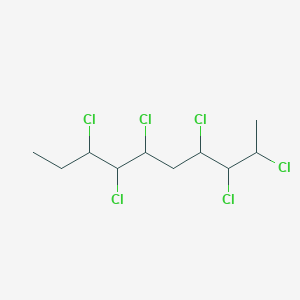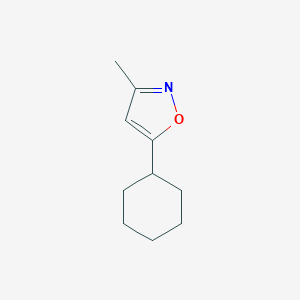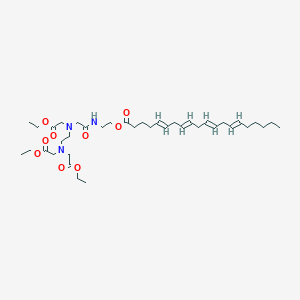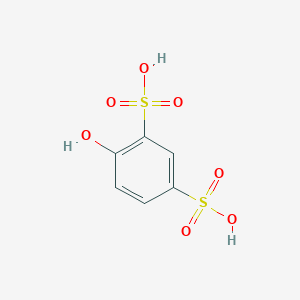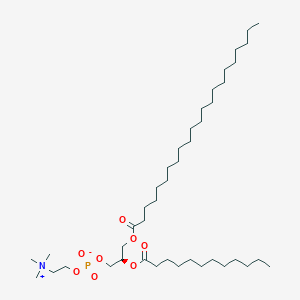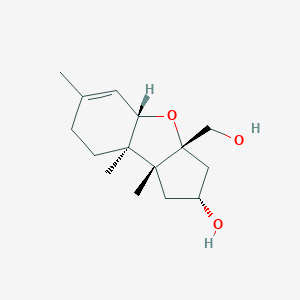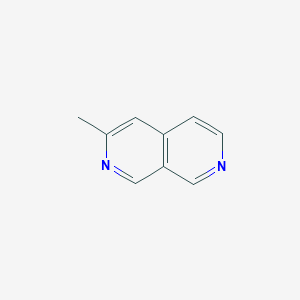![molecular formula C27H52Cl4N4O4 B033790 bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride CAS No. 19847-08-6](/img/structure/B33790.png)
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is a complex organic compound with a unique structure. It is characterized by the presence of a pimelic acid backbone esterified with two 3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) typically involves multiple steps. The primary synthetic route includes the esterification of pimelic acid with 3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl groups under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity. Detailed reaction conditions and industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is unique due to its specific structural features and chemical properties. Similar compounds include:
Propriétés
Numéro CAS |
19847-08-6 |
|---|---|
Formule moléculaire |
C27H52Cl4N4O4 |
Poids moléculaire |
638.5 g/mol |
Nom IUPAC |
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride |
InChI |
InChI=1S/C27H48N4O4.4ClH/c1-28-18-22-8-6-9-23(19-28)30(22)14-16-34-26(32)12-4-3-5-13-27(33)35-17-15-31-24-10-7-11-25(31)21-29(2)20-24;;;;/h22-25H,3-21H2,1-2H3;4*1H |
Clé InChI |
AZCAYVGDYSGPJJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
SMILES canonique |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
Synonymes |
bis[2-(7-methyl-7,9-diazabicyclo[3.3.1]non-9-yl)ethyl] heptanedioate t etrahydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

